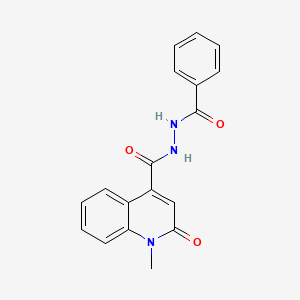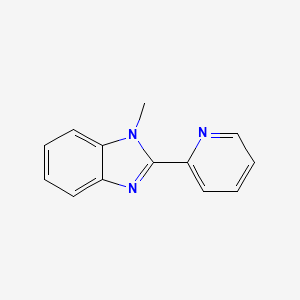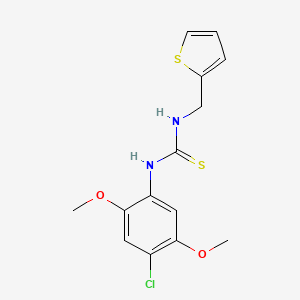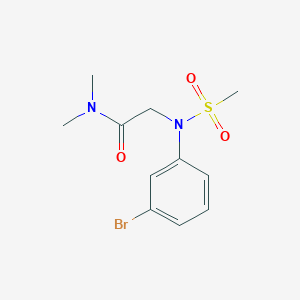
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mechanism of Action
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits the activity of several key signaling pathways involved in cancer cell growth and survival. It targets the RAF/MEK/ERK pathway by inhibiting the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway. It also targets the VEGF/VEGFR pathway by inhibiting the activity of VEGFR-2, a receptor that is involved in angiogenesis.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the RAF/MEK/ERK and VEGF/VEGFR pathways in cancer cells. However, one limitation of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 is that it is not a selective inhibitor and can also target other kinases and receptors, which can lead to off-target effects.
Future Directions
There are several future directions for research on N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of more selective inhibitors that target specific kinases and receptors involved in cancer cell growth and survival. Another area of interest is the development of combination therapies that target multiple signaling pathways simultaneously to improve treatment efficacy. Finally, there is also interest in exploring the potential use of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 in other diseases, such as diabetes and cardiovascular disease.
Synthesis Methods
The synthesis of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 involves the reaction of 3-bromophenyl isocyanate with N,N-dimethyl-N-(methylsulfonyl)glycine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Scientific Research Applications
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways.
properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(18(3,16)17)10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIXBXZYSCRNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)
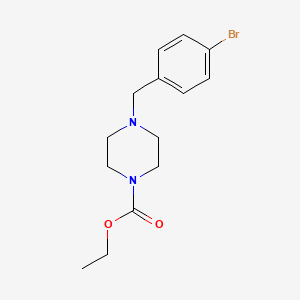
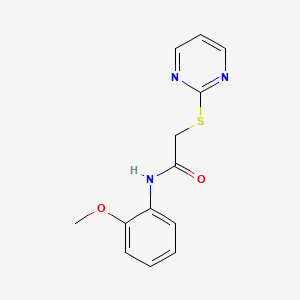
![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)
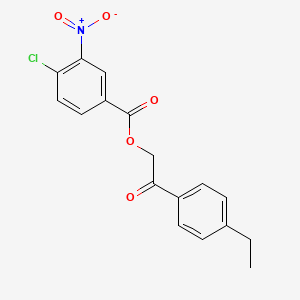
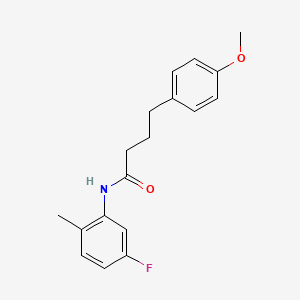
![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)
